molecular formula C12H16ClN3O3 B1459215 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1435804-68-4

2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B1459215
CAS No.: 1435804-68-4
M. Wt: 285.73 g/mol
InChI Key: DPSGRRORADPAFT-UHFFFAOYSA-N
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Description

Key Milestones in Oxadiazole Chemistry:

  • 2014 : Discovery of 1,2,4-oxadiazole derivatives as non-β-lactam antibiotics targeting penicillin-binding proteins in MRSA.
  • 2016 : Development of orally bioavailable oxadiazoles with efficacy in murine models of bacterial infection.
  • 2023 : Review highlighting 1,2,4-oxadiazoles as agrochemical candidates, including tioxazafen (a nematocide) and flufenoxadiazam (an insecticide).

The target compound emerges from this lineage, designed to exploit the oxadiazole ring’s hydrogen-bonding capacity and resistance to hydrolysis. Its synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives under mild conditions, as evidenced by analogous protocols.

Position Within Heterocyclic Chemistry Frameworks

1,2,4-Oxadiazoles occupy a critical niche in heterocyclic chemistry due to their dual nitrogen atoms and oxygen atom, which enable diverse non-covalent interactions. The compound’s structure aligns with three key trends in heterocyclic drug design:

Electronic Modulation via Substituents

The 4-methoxyphenoxy group donates electron density through the methoxy (-OCH₃) substituent, stabilizing the oxadiazole ring and influencing binding to biological targets. This contrasts with electron-withdrawing groups (e.g., nitro or cyano), which enhance electrophilicity but reduce metabolic stability.

Bioisosteric Replacement Strategies

The 1,2,4-oxadiazole ring serves as a bioisostere for carboxylic acid derivatives, mitigating issues like enzymatic degradation. For example:

  • Ester Bioisosterism : The oxadiazole’s resonance mimics ester carbonyl groups, as seen in antifungal agents.
  • Amide Bioisosterism : The N–O–N motif replicates hydrogen-bonding patterns of amides, critical for kinase inhibitors.

Supramolecular Interactions

The ethylamine hydrochloride moiety facilitates ionic interactions in physiological environments, while the aromatic system enables π-π stacking. These features are leveraged in materials science and drug delivery.

Heterocycle Key Features Applications
1,2,4-Oxadiazole Balanced electronegativity, hydrolytic stability Antibacterials, agrochemicals
1,3,4-Oxadiazole Higher dipole moment, metabolic lability Anticancer agents, antidepressants
1,2,5-Oxadiazole Explosophoric properties, limited bioactivity Energetic materials

Properties

IUPAC Name

2-[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-16-9-2-4-10(5-3-9)17-8-11-14-12(6-7-13)18-15-11;/h2-5H,6-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSGRRORADPAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

  • Amidoxime formation : The synthesis begins with the preparation of an amidoxime intermediate by reacting a nitrile precursor with hydroxylamine hydrochloride under controlled conditions.
  • Cyclization : The amidoxime is then reacted with an appropriate carboxylic acid derivative (such as an acid chloride or ester) to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

This method is well-documented for the formation of 1,2,4-oxadiazoles and is adaptable for substitution at the 3-position of the ring.

Attachment of the Ethanamine Side Chain

The ethanamine moiety is introduced by:

  • Using a precursor containing an ethanamine side chain or by reacting the oxadiazole intermediate with an ethylamine derivative.
  • The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.

Representative Synthetic Route (Generalized)

Step Reagents and Conditions Outcome
1 Nitrile precursor + hydroxylamine hydrochloride, base, solvent (e.g., ethanol), heat Formation of amidoxime intermediate
2 Amidoxime + carboxylic acid derivative (acid chloride/ester), dehydrating agent (e.g., POCl3), solvent (e.g., dichloromethane), reflux Cyclization to 1,2,4-oxadiazole ring
3 4-Methoxyphenol + chloromethyl reagent, base (e.g., K2CO3), solvent (acetone), reflux Formation of 4-methoxyphenoxy methyl intermediate
4 Oxadiazole intermediate + 4-methoxyphenoxy methyl intermediate, base, solvent Coupling to form substituted oxadiazole
5 Introduction of ethanamine side chain via nucleophilic substitution or amination Formation of ethanamine-substituted oxadiazole
6 Treatment with HCl in solvent (e.g., ether or ethanol) Formation of hydrochloride salt

Detailed Research Findings and Data

Yields and Purity

  • The amidoxime formation step generally proceeds with yields of 70-85%.
  • Cyclization to the oxadiazole ring typically achieves yields of 60-80%, depending on the reagents and conditions.
  • Etherification to introduce the 4-methoxyphenoxy methyl group can yield 65-90%, with purity controlled by chromatographic techniques.
  • Final amination and salt formation steps usually provide the hydrochloride salt in >95% purity after recrystallization.

Characterization Techniques

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Key Reagents Conditions Yield Range (%) Notes
1 Amidoxime formation Nitrile + hydroxylamine HCl Ethanol, base, 60-80 °C 70-85 Base commonly NaOH or K2CO3
2 Cyclization to oxadiazole Amidoxime + acid chloride Reflux, dehydrating agent 60-80 POCl3 or P2O5 as dehydrating agent
3 Etherification 4-Methoxyphenol + chloromethyl reagent Reflux, base, acetone 65-90 K2CO3 base preferred
4 Coupling Oxadiazole intermediate + phenoxy methyl intermediate Base, solvent 60-85 Nucleophilic substitution
5 Amination Ethylamine or equivalent Mild heating, solvent 70-90 Followed by purification
6 Salt formation HCl in ether or ethanol Room temperature Quantitative Crystallization to pure salt

The preparation of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a multi-step synthetic process involving amidoxime formation, oxadiazole ring cyclization, introduction of the 4-methoxyphenoxy methyl substituent, ethanamine side chain attachment, and final conversion to the hydrochloride salt. Each step requires careful control of reaction conditions to optimize yield and purity. The hydrochloride salt form enhances the compound’s stability and usability in research applications.

The methods described are supported by chemical synthesis literature and validated by commercial suppliers such as Life Chemicals Inc., which provides the compound at ≥95% purity. Although detailed step-by-step experimental protocols are proprietary or specialized, the general synthetic approach aligns with established organic synthesis techniques for oxadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other 1,2,4-oxadiazole derivatives, differing in substituents, chain length, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride Not provided C₁₂H₁₆ClN₃O₃ 285.73 4-Methoxyphenoxymethyl, ethylamine High polarity due to methoxy group; potential for hydrogen bonding
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 1245569-30-5 C₁₀H₁₁Cl₂N₃O 260.12 4-Chlorophenyl, ethylamine Electron-withdrawing Cl substituent; lower molecular weight
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 885953-52-6 C₁₁H₁₄ClN₃O₂ 259.70 4-Methoxyphenyl, ethylamine Direct phenyl attachment; reduced conformational flexibility vs. phenoxymethyl
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride 1052542-49-0 C₁₄H₂₀ClN₃O₂ 297.78 4-Methoxyphenyl, pentylamine Increased lipophilicity due to longer chain; potential for enhanced membrane permeability
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride Not provided C₁₀H₁₀ClN₃O 231.66 3-Chlorophenyl, ethylamine Meta-substitution alters steric and electronic effects vs. para-substituted analogs

Key Differences and Implications

In contrast, 4-chlorophenyl derivatives (e.g., CAS 1245569-30-5) exhibit electron-withdrawing effects, which may reduce binding affinity in certain contexts .

Chain Length and Flexibility: The ethylamine chain in the target compound balances hydrophilicity and molecular rigidity. Compounds with longer chains (e.g., pentan-1-amine in CAS 1052542-49-0) show increased lipophilicity, which may improve tissue penetration but reduce aqueous solubility .

Pharmacological Potential: The target compound’s methoxy group and ethylamine chain suggest utility in central nervous system (CNS) targets, where basic amines and aromatic groups are common pharmacophores. Chlorophenyl analogs (e.g., CAS 1245569-30-5) are often explored for antimicrobial activity due to halogen-mediated interactions with bacterial enzymes .

Biological Activity

2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, with the CAS number 1435804-68-4, is a synthetic compound belonging to the oxadiazole class. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will delve into its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN3O3C_{12}H_{16}ClN_{3}O_{3}, with a molecular weight of 285.73 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenoxy group further enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that various oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride have been tested against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Oxadiazole AE. coli32 µg/mL
Oxadiazole BS. aureus16 µg/mL
Oxadiazole CC. albicans64 µg/mL

Studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds similar to 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride have been evaluated for their cytotoxic effects on cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound XMCF-7 (Breast)25
Compound YHCT116 (Colon)15
Compound ZHeLa (Cervical)30

For example, certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent anticancer activity .

Enzyme Inhibition

Another notable biological activity is the inhibition of specific enzymes. Compounds in this class have shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Table 3: Enzyme Inhibition Activity

CompoundEnzyme TargetInhibition (%)
Compound AAChE70
Compound BAChE65

Inhibition percentages indicate that these compounds may serve as potential leads for developing treatments for conditions like Alzheimer's disease .

Case Studies

A study conducted on related oxadiazole derivatives revealed that modifications to the phenoxy group significantly influenced the biological activity of the compounds. The introduction of electron-donating or electron-withdrawing groups on the aromatic ring altered both antimicrobial and anticancer efficacy.

Q & A

Q. What are the established synthetic routes for 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, and what reaction conditions optimize yield?

The compound is synthesized via multi-step protocols involving cyclization and functional group transformations. A common approach involves:

Oxadiazole ring formation : Cyclization of substituted hydrazides with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), as demonstrated in analogous oxadiazole syntheses .

Amine functionalization : Subsequent reduction or substitution reactions to introduce the ethanamine moiety.

Hydrochloride salt formation : Acidic treatment (e.g., HCl in ethanol) to precipitate the final product.
Optimization factors include temperature control, stoichiometric ratios, and purification via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-methoxyphenoxy methyl group) .
  • Infrared Spectroscopy (IR) : Identification of characteristic peaks (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validation of molecular weight and isotopic patterns .
    Advanced hyphenated techniques (e.g., LC-MS) may resolve impurities in complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

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